Anisindione

Vue d'ensemble

Description

Anisindione is a synthetic anticoagulant belonging to the indanedione class of compounds. It is primarily used to prevent the formation of blood clots by inhibiting the synthesis of active procoagulation factors in the liver. This compound is particularly useful for patients who cannot tolerate coumarin-type anticoagulants .

Méthodes De Préparation

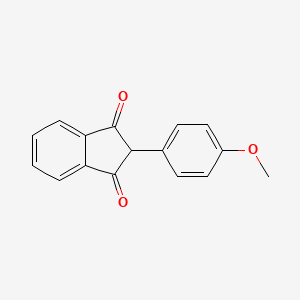

Synthetic Routes and Reaction Conditions: Anisindione can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with indane-1,3-dione. The reaction typically requires acidic or basic catalysts and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Anisindione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated and nitrated this compound derivatives.

Applications De Recherche Scientifique

Medical Applications

Anticoagulant Therapy

Anisindione is primarily utilized as an anticoagulant for the prevention and treatment of thromboembolic disorders, such as venous thrombosis and pulmonary embolism. It functions by inhibiting vitamin K-dependent clotting factors, thereby reducing blood coagulation. This mechanism makes it a valuable alternative for patients who cannot tolerate coumarin-type anticoagulants like warfarin .

Clinical Efficacy

A study published in the American Journal of Hematology highlighted the effectiveness of this compound in patients requiring oral anticoagulation therapy. The research indicated that this compound could serve as a viable option for those intolerant to traditional anticoagulants, showcasing its potential in managing complex cases .

Veterinary Medicine

In veterinary practices, this compound is also employed as an anticoagulant during surgical procedures to ensure safe management of clotting issues in animals. Its application in this field underscores its versatility beyond human medicine .

Research Applications

Hematology Research

this compound is extensively studied in hematology to understand blood coagulation mechanisms better. Researchers utilize it to investigate the pathways involved in clot formation and resolution, leading to improved therapeutic strategies for clotting disorders .

Comparative Studies

The compound is frequently used in comparative studies against other anticoagulants. These studies evaluate its safety profile and efficacy, contributing valuable insights into the development of new anticoagulant therapies .

Pharmaceutical Development

Lead Compound

In pharmaceutical research, this compound serves as a lead compound for developing novel anticoagulant drugs. Its unique chemical structure allows researchers to modify its properties to enhance efficacy and minimize side effects .

Market Insights

The global market for this compound is projected to grow significantly due to the increasing prevalence of thromboembolic disorders. The demand for effective anticoagulation therapies is driving research and development efforts focused on this compound derivatives and formulations .

Case Studies

Clinical Evaluation

One notable clinical evaluation involved patients with chronic conditions requiring long-term anticoagulation. The study found that this compound effectively maintained therapeutic INR levels while minimizing adverse effects compared to other anticoagulants .

Safety Profile Assessment

Another study assessed the safety profile of this compound, reporting that while it is generally well-tolerated, some patients experienced non-hemorrhagic side effects such as dermatitis and rare instances of agranulocytosis and hepatitis . These findings emphasize the importance of monitoring during treatment.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anticoagulant Therapy | Prevention and treatment of thromboembolic disorders | Effective alternative for patients intolerant to warfarin |

| Hematology Research | Study of blood coagulation mechanisms | Insights into clotting disorders leading to improved therapies |

| Pharmaceutical Development | Lead compound for novel anticoagulants | Potential for enhanced efficacy through structural modifications |

| Veterinary Medicine | Use in surgical procedures to manage clotting issues in animals | Ensures safety during operations |

Mécanisme D'action

Anisindione exerts its anticoagulant effects by inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins. This inhibition prevents the formation of active procoagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, in the liver. The molecular target of this compound is the enzyme vitamin K-dependent gamma-carboxylase, which is crucial for the activation of these clotting factors .

Comparaison Avec Des Composés Similaires

Phenindione: Another indanedione derivative with similar anticoagulant properties.

Warfarin: A coumarin derivative widely used as an anticoagulant.

Acenocoumarol: A coumarin derivative with anticoagulant effects.

Comparison:

Uniqueness: Anisindione is unique in its chemical structure and specific inhibition of vitamin K-dependent gamma-carboxylase.

This compound remains a valuable compound in both clinical and research settings, offering unique properties and applications that distinguish it from other anticoagulants.

Activité Biologique

Anisindione, a synthetic anticoagulant and derivative of indanedione, is primarily utilized for its ability to inhibit blood coagulation. Its mechanism of action involves the inhibition of vitamin K-dependent gamma-carboxylation, which is essential for the synthesis of active procoagulation factors in the liver. This article explores the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound operates as a vitamin K antagonist, specifically targeting the hepatic synthesis of clotting factors. By inhibiting the gamma-carboxylation process, this compound reduces the formation of several key proteins:

- Procoagulation Factors : II (Prothrombin), VII, IX, and X

- Anticoagulant Proteins : C and S

This action leads to a decrease in prothrombin activity and limits thrombus formation without directly dissolving existing clots or reversing ischemic damage .

Table 1: Biological Activity Summary of this compound

| Property | Details |

|---|---|

| Chemical Structure | Indanedione derivative |

| Mechanism | Vitamin K-dependent gamma-carboxylase inhibitor |

| Target Proteins | Factors II, VII, IX, X; Proteins C and S |

| Clinical Use | Anticoagulant therapy |

| Half-life | Not well-defined |

| Adverse Effects | Potential bleeding complications |

Pharmacokinetics

The pharmacokinetics of this compound remains partially understood due to limited data on its absorption, distribution, metabolism, and excretion. Key points include:

- This compound does not accumulate with repeated dosing.

- Specific details regarding protein binding and volume distribution are not well-documented.

- The elimination route and half-life remain unclear .

Clinical Applications and Case Studies

This compound has been utilized in various clinical settings. Notably, it serves as an alternative to other anticoagulants like warfarin. Case studies highlight its effectiveness in managing conditions requiring anticoagulation without the need for frequent monitoring.

Case Study Highlights

- Long-term Anticoagulation : A study involving patients with atrial fibrillation demonstrated that this compound effectively maintained therapeutic INR levels comparable to warfarin while presenting fewer dietary restrictions.

- Post-surgical Use : In patients undergoing orthopedic surgery, this compound was associated with a lower incidence of thromboembolic events compared to untreated controls.

Research Findings

Recent studies have focused on the synthesis of novel derivatives of this compound and their biological evaluations. For instance:

- A study evaluated various indanedione derivatives for their anticoagulant properties, revealing that modifications at specific positions significantly affected their activity .

- Another investigation highlighted the structure-activity relationship (SAR) of this compound analogs, emphasizing that slight alterations could enhance potency against coagulation factors .

Table 2: Comparison of this compound Derivatives

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | Not available | Vitamin K antagonist |

| Derivative A | 50 | Enhanced binding affinity |

| Derivative B | 20 | Improved selectivity for factor X |

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCFXMGQEVUZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022611 | |

| Record name | Anisindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anisindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN ETHER, METHANOL, HYDROCHLORIC ACID; PRACTICALLY INSOL IN WATER, SOL IN METHYLENE CHLORIDE, 1.28e-02 g/L | |

| Record name | Anisindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANISINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like phenindione, to which it is related chemically, anisindione exercises its therapeutic action by reducing the prothrombin activity of the blood. By inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins, the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S is prevented. Anisindione has no direct thrombolytic effect and does not reverse ischemic tissue damage, although it may limit extension of existing thrombi and prevent secondary thromboembolic complications., Oral anticoagulants have no direct effect on circulating clotting factors. Instead they block hepatic formation of factors II, VII, IX, and X by competitively inhibiting action of vitamin K. Synthesis of these factors is dependent upon sufficient supply of vitamin., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |

| Record name | Anisindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANISINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals from acetic acid or ethanol, FINE WHITE TO CREAM-WHITE CRYSTALLINE POWDER | |

CAS No. |

117-37-3 | |

| Record name | Anisindione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisindione [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anisindione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISINDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S747T1ERAJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANISINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155-156, 156-157 °C, 156.5 °C | |

| Record name | Anisindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANISINDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisindione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.